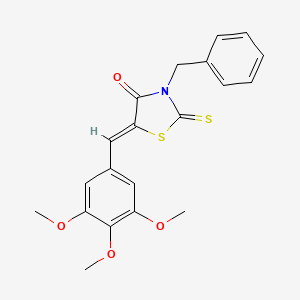
(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to maintain consistency and quality in the final product .
化学反应分析
Types of Reactions
(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to its corresponding thiazolidine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinones
科学研究应用
(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用机制
The mechanism of action of (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
- 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
- 3-(5-(3-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
- 3-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
Uniqueness
What sets (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of a thiazolidinone ring with a benzylidene group and multiple methoxy groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
生物活性
The compound (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Linear Formula : C₁₇H₁₅NOS₂
- Molecular Weight : 345.43 g/mol
This thiazolidinone derivative features a thioxo group and a benzylidene moiety that contribute to its biological activity.
Antibacterial Activity
Thiazolidinones have been extensively studied for their antibacterial properties. Research indicates that derivatives of thiazolidinone exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
- Case Studies :
- A study demonstrated that thiazolidinone derivatives showed inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .
- Another investigation highlighted that substituents on the phenyl ring enhance antibacterial efficacy, with compounds showing a range of activity indices from 53.84% to 88.46% depending on structural modifications .
Anticancer Activity
Thiazolidinones are recognized for their anticancer potential, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Mechanism of Action : These compounds can modulate various signaling pathways involved in cell proliferation and survival.
- Research Findings :
- A derivative was found to inhibit growth in HT29 adenocarcinoma cells significantly, showcasing the potential for developing new cancer therapeutics based on this scaffold .
- In vitro studies indicated that certain thiazolidinone derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones have also been documented, making them candidates for treating inflammatory diseases.
- Mechanism of Action : Inhibition of pro-inflammatory cytokines and mediators is a common pathway through which these compounds exert their effects.
- Findings :
Data Table: Summary of Biological Activities
属性
分子式 |
C20H19NO4S2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
(5Z)-3-benzyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO4S2/c1-23-15-9-14(10-16(24-2)18(15)25-3)11-17-19(22)21(20(26)27-17)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3/b17-11- |
InChI 键 |
KFBVATGWPQCBTG-BOPFTXTBSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















